molecular formula C11H14N2O2 B10762939 Pheneturide CAS No. 6509-32-6

Pheneturide

Cat. No.: B10762939
CAS No.: 6509-32-6
M. Wt: 206.24 g/mol
InChI Key: AJOQSQHYDOFIOX-UHFFFAOYSA-N
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Description

Pheneturide, also known as phenylethylacetylurea or ethylphenacemide, is an anticonvulsant belonging to the ureide class. It is conceptually formed in the body as a metabolic degradation product from phenobarbital. Although considered obsolete and seldom used today, it was marketed in Europe, including Poland, Spain, and the United Kingdom, for the treatment of severe epilepsy when other less-toxic drugs failed .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pheneturide can be synthesized through the reaction of phenylacetic acid with urea under specific conditions. The reaction typically involves heating phenylacetic acid with urea in the presence of a catalyst to form phenylethylacetylurea. The reaction conditions include maintaining a temperature range of 150-200°C and using a solvent such as xylene to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors to maintain precise temperature and pressure conditions. The reaction mixture is then purified through crystallization and filtration to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Pheneturide undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form phenylacetic acid and other oxidation products.

    Reduction: Reduction of this compound can lead to the formation of phenylethylamine derivatives.

    Substitution: this compound can undergo substitution reactions where the ureide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon and are carried out under inert atmospheres.

Major Products Formed:

Scientific Research Applications

Pheneturide has been used in various scientific research applications, including:

Mechanism of Action

Pheneturide exerts its anticonvulsant effects by inhibiting the metabolism of other anticonvulsants, such as phenytoin, thereby increasing their levels in the body. The exact molecular targets and pathways involved are not fully understood, but it is believed to modulate neurotransmitter release and neuronal excitability, contributing to its anticonvulsant properties .

Comparison with Similar Compounds

Pheneturide has a similar profile of anticonvulsant activity and toxicity relative to phenacemide. Both compounds are used in cases of severe epilepsy when other drugs have failed. this compound is unique in its ability to inhibit the metabolism of other anticonvulsants, thereby enhancing their efficacy. Similar compounds include:

Properties

IUPAC Name

N-carbamoyl-2-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-9(10(14)13-11(12)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOQSQHYDOFIOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4020612
Record name Ethylphenylacetylurea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90-49-3, 6192-36-5, 6509-32-6
Record name Pheneturide
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Record name Pheneturide [INN:BAN]
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Record name l-Pheneturide
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Record name Benzeneacetamide, N-(aminocarbonyl)-alpha-ethyl-, (+)-
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Record name Pheneturide
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Record name Ethylphenylacetylurea
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Record name Ethylphenacemide
Source European Chemicals Agency (ECHA)
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Record name PHENETURIDE
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